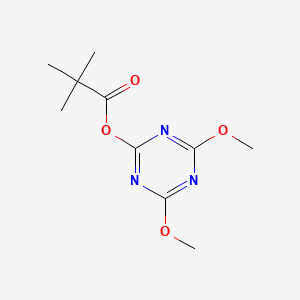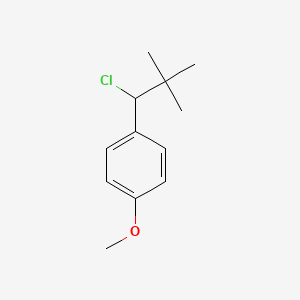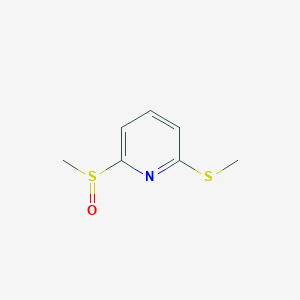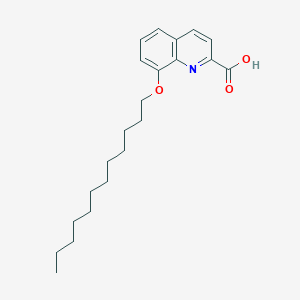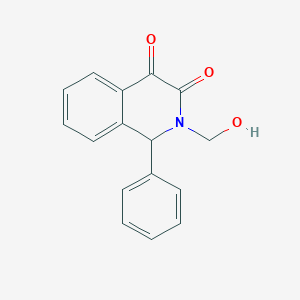
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxymethyl group attached to the isoquinoline ring system, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione typically involves multi-step organic reactions. One common method involves the condensation of benzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like ethanol or methanol. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize advanced equipment and automation to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione.
Reduction: Formation of 2-(Hydroxymethyl)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学研究应用
2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of novel materials, such as polymers and resins.
作用机制
The mechanism of action of 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations that activate or deactivate its biological activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
2-(Methoxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione: Contains a methoxymethyl group instead of a hydroxymethyl group, leading to variations in solubility and stability.
2-(Hydroxymethyl)-1-phenylisoquinoline: Similar structure but lacks the dihydroisoquinoline ring, affecting its electronic properties and reactivity.
Uniqueness
The presence of the hydroxymethyl group in 2-(Hydroxymethyl)-1-phenyl-1,2-dihydroisoquinoline-3,4-dione imparts unique chemical properties, such as increased polarity and the ability to form hydrogen bonds. These characteristics can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
90861-79-3 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-1-phenyl-1H-isoquinoline-3,4-dione |
InChI |
InChI=1S/C16H13NO3/c18-10-17-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15(19)16(17)20/h1-9,14,18H,10H2 |
InChI 键 |
DMTPCECGXUZJTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C(=O)N2CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{(E)-[Methyl(phenyl)amino]methylidene}benzenecarbothioamide](/img/structure/B14350459.png)

![1-(Dibenzo[b,d]thiophen-2-yl)-3-phenylprop-2-en-1-one](/img/structure/B14350469.png)
![3-chloro-N-[chloro-(3-chloro-4-methylanilino)phosphoryl]-4-methylaniline](/img/structure/B14350478.png)
